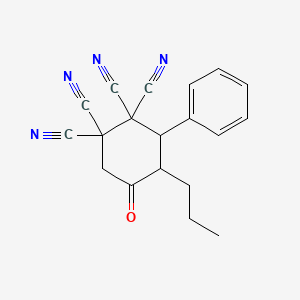
5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclohexane ring substituted with phenyl, propyl, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method starts with the cyclohexane ring, which is functionalized through a series of reactions:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Propyl Groups: These groups are introduced through Friedel-Crafts alkylation and acylation reactions.
Addition of Nitrile Groups: The nitrile groups are added using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide under controlled conditions.
Oxidation to Form the Ketone: The ketone group (5-oxo) is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or the ketone group to an alcohol.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of nitrile and ketone groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile exerts its effects depends on the specific application. In chemical reactions, its functional groups participate in various mechanisms, such as nucleophilic addition or substitution. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,1,2,2-tetracarbonitrile: Lacks the phenyl and propyl groups, making it less complex.
3-Phenylcyclohexane-1,1,2,2-tetracarbonitrile: Similar but without the propyl group.
4-Propylcyclohexane-1,1,2,2-tetracarbonitrile: Similar but without the phenyl group.
Properties
CAS No. |
299922-02-4 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-2-6-15-16(24)9-18(10-20,11-21)19(12-22,13-23)17(15)14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9H2,1H3 |
InChI Key |
UFWCPPZHUZPDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C(CC1=O)(C#N)C#N)(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


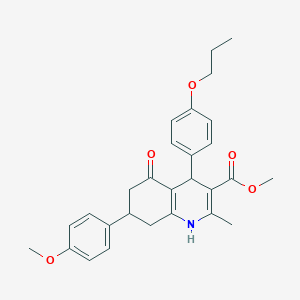
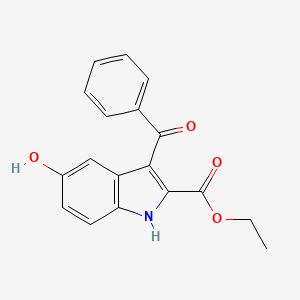
![4-methyl-N-[5-(3-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide](/img/structure/B11096647.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11096649.png)
![Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11096661.png)
![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11096662.png)
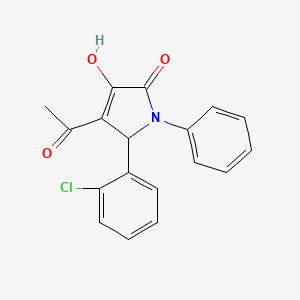
![(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11096671.png)
![Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11096672.png)

![4-(Benzyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11096691.png)
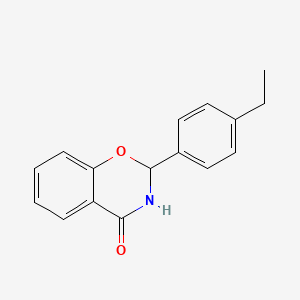
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11096706.png)
![6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11096718.png)
